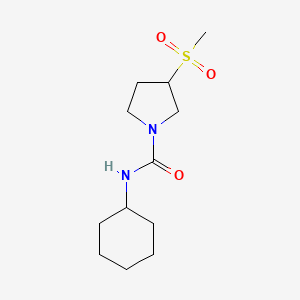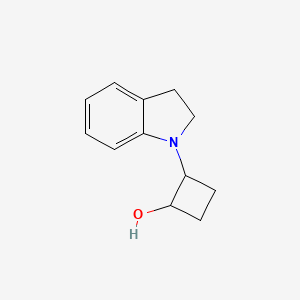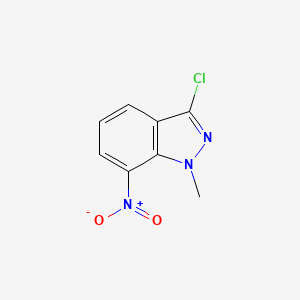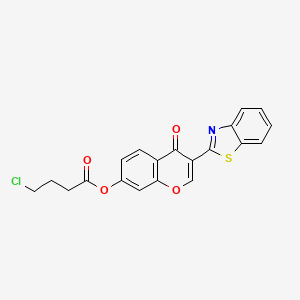
1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one is an organic compound with the molecular formula C11H20O3Si. It is a ketone with a trimethylsilyl group and two ethoxy groups attached to a butynone backbone. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one has several scientific research applications:
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its use in the synthesis of other compounds, such as entecavir (BMS-200475) . Additionally, more research could be conducted to improve the synthesis process and reduce the high temperatures required for the cyclodehydration .
Wirkmechanismus
Mode of Action
The compound (4,4-diethoxy-3-oxobut-1-yn-1-yl)trimethylsilane is known to participate in the Bohlmann-Rahtz Pyridine Synthesis . This synthesis allows the generation of substituted pyridines in two steps. The condensation of enamines with ethynylketones leads to an aminodiene intermediate that, after heat-induced E/Z isomerization, undergoes a cyclodehydration to yield 2,3,6-trisubstituted pyridines .
Biochemical Pathways
The compound 1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one is involved in the Bohlmann-Rahtz Pyridine Synthesis pathway . This pathway leads to the formation of substituted pyridines, which are important structures in many natural products and pharmaceuticals .
Result of Action
The result of the action of 1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one in the Bohlmann-Rahtz Pyridine Synthesis is the formation of 2,3,6-trisubstituted pyridines . These pyridines are important structures in many natural products and pharmaceuticals .
Action Environment
The action of the compound (4,4-diethoxy-3-oxobut-1-yn-1-yl)trimethylsilane is influenced by several environmental factors. For instance, the Bohlmann-Rahtz Pyridine Synthesis requires heat-induced E/Z isomerization . The stability and efficacy of the compound can also be affected by the solvent used in the reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one can be synthesized through several methods. One common approach involves the reaction of ethyl vinyl ether with trimethylsilylacetylene in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trimethylsilyl)-3-butyn-2-one: Similar structure but lacks the ethoxy groups.
1,1-Diethoxybut-3-yn-2-one: Similar structure but lacks the trimethylsilyl group.
Uniqueness
1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one is unique due to the presence of both ethoxy and trimethylsilyl groups, which confer distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and material science .
Eigenschaften
IUPAC Name |
1,1-diethoxy-4-trimethylsilylbut-3-yn-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3Si/c1-6-13-11(14-7-2)10(12)8-9-15(3,4)5/h11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUMCZDPRJUPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C#C[Si](C)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide](/img/structure/B2551344.png)

![2-(benzylsulfanyl)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B2551346.png)


![3-cyano-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2551351.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 1-benzofuran-2-carboxylate](/img/structure/B2551353.png)


![N-(4-{[(1-cyanocyclopropyl)carbamoyl]methyl}phenyl)-3,3-dimethylbutanamide](/img/structure/B2551360.png)

![4-(4-chlorobenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2551362.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2551363.png)
